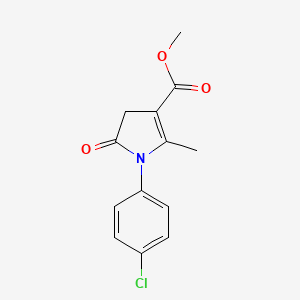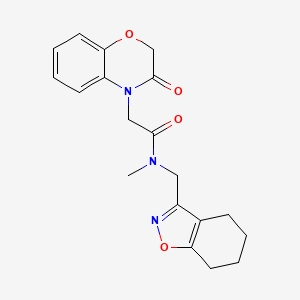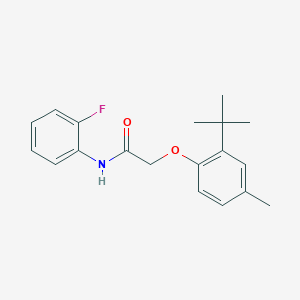![molecular formula C14H16N4O2S B5656013 1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5656013.png)
1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound that features a morpholine ring, a phenyl group, and a triazole ring connected via a sulfanyl linkage to an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Direcciones Futuras
The future directions for the research on “4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine” could involve further investigation of its biological activities. For instance, its anticancer activity could be evaluated against various cancer cell lines . Additionally, molecular docking studies could be conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,3-triazole moiety have been known to exhibit a broad range of pharmacological activities .
Mode of Action
It’s worth noting that the anticancer activity of molecules containing a 1,2,3-triazole moiety is often due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of an enzyme .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
Similar compounds have been found to exhibit potent inhibitory activities against various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Sulfanyl Linkage: This can be done by reacting a thiol with an appropriate electrophile.
Introduction of the Morpholine Ring: This step may involve nucleophilic substitution or other suitable reactions.
Formation of the Ethanone Moiety: This can be achieved through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)sulfanyl]ethanone: Similar structure but with a different triazole isomer.
1-(piperidin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-13(17-6-8-20-9-7-17)10-21-14-15-11-18(16-14)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJWZDSKNGPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-6-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5655931.png)

![N-ethyl-N-(3-methylphenyl)-N'-[2-(trifluoromethyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B5655950.png)
![1,3-dimethyl-5-(2-pyridin-2-ylpyrrolidin-1-yl)-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5655953.png)
![2-(Furan-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5655961.png)
![7-(2-methoxyethyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5655969.png)
![5-Methyl-4-oxo-3-(2-oxo-2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5655974.png)
![N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5655994.png)
![4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5656006.png)
![(3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5656017.png)
![[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-[(1S,5R)-3-[(4-fluorophenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone](/img/structure/B5656023.png)
![1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE](/img/structure/B5656030.png)


